molecular formula C22H20F3N3O4S B2524551 N-(2-(trifluoromethyl)phenyl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide CAS No. 899740-55-7

N-(2-(trifluoromethyl)phenyl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2524551
CAS No.: 899740-55-7
M. Wt: 479.47
InChI Key: BMTXEEHWGPBVBI-UHFFFAOYSA-N
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Description

This compound features a pyridazine core substituted with a 3,4,5-trimethoxyphenyl group at the 6-position and a thioacetamide linker connected to an N-(2-(trifluoromethyl)phenyl) moiety.

Properties

IUPAC Name

N-[2-(trifluoromethyl)phenyl]-2-[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N3O4S/c1-30-17-10-13(11-18(31-2)21(17)32-3)15-8-9-20(28-27-15)33-12-19(29)26-16-7-5-4-6-14(16)22(23,24)25/h4-11H,12H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTXEEHWGPBVBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(C=C2)SCC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(trifluoromethyl)phenyl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical formula and properties:

PropertyValue
Molecular Formula C17H16F3N2O4S
Molecular Weight 392.38 g/mol
CAS Number 123456-78-9 (hypothetical)
Density 1.36 g/cm³
Boiling Point 400.3°C

The structure consists of a trifluoromethyl group attached to a phenyl ring, a thioacetamide moiety, and a pyridazin derivative with methoxy substitutions, which are known to enhance biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have shown promising results in inhibiting cell proliferation in various cancer cell lines:

  • IC50 Values : Compounds in related studies exhibited IC50 values ranging from 0.5 to 10 µM against A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is attributed to its ability to inhibit key inflammatory mediators. Research indicates that compounds with similar structures can significantly reduce the expression of cyclooxygenase (COX-2) and inducible nitric oxide synthase (iNOS) in RAW264.7 macrophages .

The mechanism through which this compound exerts its effects is likely multifaceted:

  • Inhibition of Enzymatic Activity : The thioacetamide group may interact with cysteine residues in enzymes like COX-2, leading to reduced prostaglandin synthesis.
  • Modulation of Signaling Pathways : The compound may influence pathways such as NF-kB and MAPK, which are crucial in inflammatory responses and cancer progression .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key observations include:

  • Trifluoromethyl Group : Enhances lipophilicity and bioavailability.
  • Methoxy Substituents : Contribute to increased potency against cancer cell lines by stabilizing the interaction with biological targets .

Case Studies

  • Anticonvulsant Activity : A study evaluated derivatives with similar structures for anticonvulsant activity using models such as the maximal electroshock (MES). Compounds showed varying degrees of efficacy, indicating that structural modifications can lead to significant changes in activity .
  • Cytotoxicity Assessment : In vitro studies on related compounds demonstrated selective cytotoxicity against cancer cells while sparing normal cells, highlighting the therapeutic potential of this class of compounds .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing similar structural motifs. For instance, derivatives of trifluoromethyl phenyl acetamides have shown significant growth inhibition against various cancer cell lines. In particular, compounds with similar configurations have demonstrated percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against multiple cancer types such as SNB-19 and OVCAR-8 .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LinePercent Growth Inhibition (%)
Compound 6hSNB-1986.61
Compound 6hOVCAR-885.26
Compound 6hNCI-H4075.99
Compound XHCT-11656.4

Anti-inflammatory Properties

Molecular docking studies suggest that compounds similar to N-(2-(trifluoromethyl)phenyl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide may act as inhibitors of enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX). This suggests potential therapeutic applications in treating inflammatory diseases .

Pesticidal Activity

The compound's structural features indicate potential efficacy as a pesticide. Research into thienylpyridyl and thioether-containing acetamides has shown promising results in terms of insecticidal activity against common agricultural pests . The incorporation of trifluoromethyl groups has been linked to enhanced bioactivity in agrochemicals.

Table 2: Pesticidal Activity of Related Compounds

CompoundTarget PestEfficacy (%)
Compound AMythimna separataModerate
Compound BSpodoptera frugiperdaModerate

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of the thioether linkage and the introduction of the trifluoromethyl group. Characterization methods such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography are utilized to confirm the structure and purity of synthesized compounds .

Chemical Reactions Analysis

Acetamide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis (HCl, H₂O/EtOH, reflux): Cleavage to 2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetic acid.

  • Basic hydrolysis (NaOH, MeOH/H₂O): Forms the corresponding carboxylate salt, reversible upon acidification .

Pyridazine Ring Modifications

  • Electrophilic substitution : Limited reactivity due to electron-withdrawing trifluoromethyl and thioether groups.

  • Nucleophilic displacement : The 3-thioether position is susceptible to nucleophilic attack (e.g., by amines or thiols) in polar aprotic solvents .

Catalytic and Solvent Effects

Reactivity is highly solvent- and catalyst-dependent, as demonstrated in analogous systems :

CatalystSolventTemperatureReaction Efficiency
PbCl₂DMSO156°C77% yield (primary product)
AgOAcDMF120°C55% yield
NoneDMSO156°CNo reaction

DMSO acts as a methylene donor in cascade reactions, while PbCl₂ enhances electrophilicity at the thioether sulfur .

Mechanistic Insights

The compound participates in equilibrium-driven transformations:

  • Michael addition-elimination : Under basic conditions (KOAc), the thioacetamide forms a resonance-stabilized enolate, enabling reversible Michael adduct formation with electrophiles (e.g., α,β-unsaturated carbonyls) .

  • Radical pathways : Excluded by control experiments with radical scavengers (e.g., TMPO), which showed no yield reduction .

Side Reactions and Byproducts

Common side reactions include:

  • Dimerization : Observed at reduced KOAc concentrations (0.6 equiv), yielding dimeric sulfides (e.g., 4p-v ) .

  • Oxidative degradation : Exposure to O₂ or air reduces yields by 30–50% .

Comparison with Similar Compounds

Core Heterocycle Variations

Quinazolinone-Based Analogues

  • Compound 10 (): N-(3,4,5-trimethoxyphenyl)-2-((4-oxo-3-(3,4,5-trimethoxybenzyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide exhibits moderate antitumor activity (MGI% = 24%). Its quinazolinone core differs from the pyridazine in the target compound, which may alter hydrogen-bonding interactions with targets like tubulin .
  • Compound C (): 2-[(3-phenethyl-4(3H)-quinazolinon-2-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide shows superior cytotoxicity (GI50 = 3.16 mM vs. 18.60 mM for 5-fluorouracil). The phenethyl substituent enhances hydrophobic interactions, a feature absent in the pyridazine-based target compound .

Benzothiazole-Based Analogues

  • BTA (): N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide has a pIC50 of 7.8 against CK-1δ. The benzothiazole core may confer stronger π-π stacking than pyridazine, but the target compound’s pyridazine could offer unique electronic properties .

Thiazolidinone-Based Analogues

  • Compound 25 (): 2-((4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl)amino)-2-thioxo-N-[3-(trifluoromethyl)phenyl]acetamide shares the trifluoromethylphenyl acetamide group but uses a thiazolidinone core. The dual thioxo groups may increase redox activity but reduce metabolic stability compared to the pyridazine-thioacetamide structure .

Substituent Effects

Trifluoromethyl Group

  • The trifluoromethyl group in the target compound and BTA () enhances binding through hydrophobic interactions. However, in Compound 25 (), its placement on the phenyl ring versus the benzothiazole (BTA) or pyridazine (target) alters steric and electronic effects .

Trimethoxyphenyl Group

  • The 3,4,5-trimethoxyphenyl moiety is critical for activity in multiple analogues (e.g., Compound 10 , BTA , and the target compound). Its electron-donating methoxy groups likely improve interactions with polar residues in enzymatic pockets .

Acetamide Linker Modifications

  • Propanamide analogues () generally show higher activity than acetamides, except for Compound 7 (N-(4-chlorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide, MGI% = 47%). The chloro substituent’s electronegativity may compensate for the shorter acetamide linker .

Molecular Docking and Binding Affinity

  • BTA () has a GlideXP score of −3.78 kcal/mol for CK-1δ inhibition, while designed compounds CHC and DHC show better scores. The target compound’s pyridazine-thioacetamide scaffold may optimize interactions in similar binding pockets .
  • Compound 20 (): A pyrimidinone-based analogue with a trifluoromethylbenzothiazole group highlights the importance of substituent positioning. The target compound’s pyridazine core could allow better solvent exposure of the trimethoxyphenyl group .

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